4-(3-Phenylprop-2-enoyl)benzonitrile
Description
4-(3-Phenylprop-2-enoyl)benzonitrile is a chalcone-derived compound characterized by a benzonitrile moiety linked to a propenoylphenyl group. Its structural features, including a conjugated π-electron system and electron-withdrawing cyano group, make it a candidate for nonlinear optical (NLO) applications, particularly as a frequency converter in photonic devices .
Properties
Molecular Formula |
C16H11NO |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
4-(3-phenylprop-2-enoyl)benzonitrile |
InChI |
InChI=1S/C16H11NO/c17-12-14-6-9-15(10-7-14)16(18)11-8-13-4-2-1-3-5-13/h1-11H |
InChI Key |
QHJSVECBBBIMOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 2: Cytotoxic Activity of Triazole-Substituted Benzonitriles
| Compound | Substituents | Cell Lines Tested | Activity Level |
|---|---|---|---|
| 1c | 3-Chlorophenyl | MCF-7, MDA-MB-231 | IC₅₀: <10 µM |
| 1h | 4-Methoxyphenyl | T47D | IC₅₀: 8.2 µM |
| 1k | 4-Dimethylamino | T47D, MDA-MB-231 | Comparable to etoposide |
- Key Findings: Chloro and methoxy substituents enhance cytotoxicity, possibly by modulating lipophilicity and membrane permeability . The dimethylamino group in compound 1k shows broad-spectrum activity, rivaling the reference drug etoposide .
Discussion and Implications
- Structural vs. Functional Relationships : Electron-withdrawing groups (e.g., -CN) enhance NLO properties, while bulky substituents (e.g., bromine) reduce βHRS .
- Biological Relevance : Substituent polarity and steric effects dictate cytotoxicity, with chloro groups favoring activity in breast cancer models .
- Synthetic Flexibility : Modern methods like microwave-assisted synthesis and cross-coupling reactions enable scalable production of diverse analogs .
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